N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a pyrrolidin-1-ylacetamide moiety. Its distinct chemical configuration makes it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways
Pharmacokinetics
It may be distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been shown to have various effects, including anti-inflammatory, antiviral, and anticancer activities
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can affect the compound’s ionization state and, therefore, its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a 3-chlorophenyl-substituted thieno[3,4-c]pyrazole intermediate, under specific reaction conditions.
Introduction of the Pyrrolidin-1-ylacetamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with a pyrrolidin-1-ylacetamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide shares structural similarities with other thieno[3,4-c]pyrazole derivatives: .
Compounds with similar functional groups, such as chlorophenyl and pyrrolidin-1-ylacetamide moieties: , also exhibit comparable properties.
Uniqueness
The combination of the thieno[3,4-c]pyrazole ring with the pyrrolidin-1-ylacetamide moiety: makes this compound unique.
Its specific substitution pattern and functional groups: contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-11-4-3-5-12(8-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-6-1-2-7-21/h3-5,8H,1-2,6-7,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUDZZLBWWIYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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